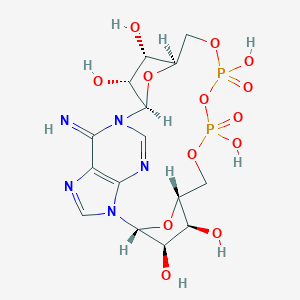![molecular formula C12H13NO6 B040105 Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate CAS No. 124090-10-4](/img/structure/B40105.png)
Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate
Vue d'ensemble
Description
Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate, also known as DNP, is a chemical compound that has been widely used in scientific research. DNP is a yellow crystalline powder with a molecular formula of C11H11NO6 and a molecular weight of 249.21 g/mol. DNP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity allows Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate to form covalent bonds with proteins and other biomolecules, making it a useful tool for studying protein-ligand interactions. Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate has also been shown to induce oxidative stress, leading to cell death in some systems.
Biochemical and Physiological Effects:
Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate has been shown to have a variety of biochemical and physiological effects, including inhibition of mitochondrial ATP synthesis, induction of uncoupling protein expression, and activation of AMP-activated protein kinase. These effects have been studied in a range of systems, including isolated mitochondria, cultured cells, and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate in lab experiments is its reactivity with biomolecules, allowing for the study of protein-ligand interactions and other biochemical processes. However, Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate can also be toxic to cells at high concentrations, limiting its use in some systems. Additionally, the reactive nature of Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate can make it difficult to control its effects in vivo, and its potential for inducing oxidative stress must be carefully considered in experimental design.
Orientations Futures
There are several potential future directions for research involving Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate. One area of interest is the development of Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate-based probes for imaging and sensing applications. Another potential application is the use of Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Finally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate, as well as its potential limitations and toxicity.
Applications De Recherche Scientifique
Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-ligand interactions, as a photosensitizer for photodynamic therapy, and as a catalyst for organic reactions. Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate has also been used in the synthesis of other compounds, such as chiral amino acids and heterocycles.
Propriétés
Numéro CAS |
124090-10-4 |
|---|---|
Formule moléculaire |
C12H13NO6 |
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
dimethyl 2-[(4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C12H13NO6/c1-18-11(14)10(12(15)19-2)7-8-3-5-9(6-4-8)13(16)17/h3-6,10H,7H2,1-2H3 |
Clé InChI |
HCFICDDPFRMXNM-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
SMILES canonique |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)
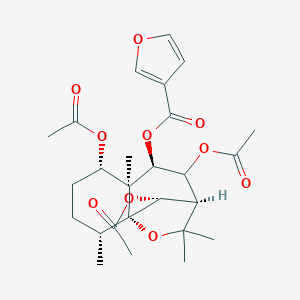
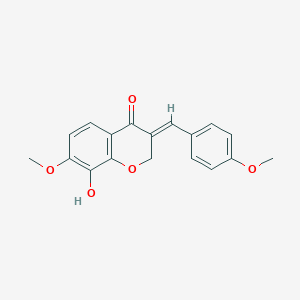

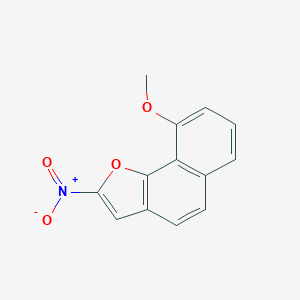

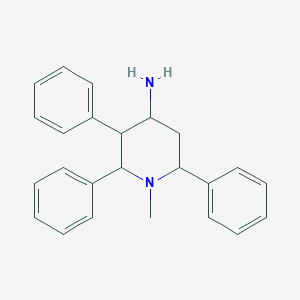
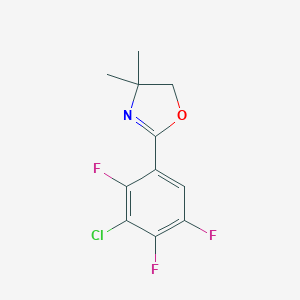
![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
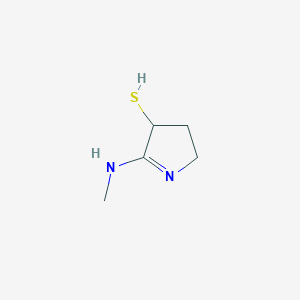

![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)

